molecular formula C12H10Br2N2 B1206262 3,3'-Dibromobenzidine CAS No. 34237-98-4

3,3'-Dibromobenzidine

Cat. No.: B1206262
CAS No.: 34237-98-4
M. Wt: 342.03 g/mol
InChI Key: QWUSZGIKGARVEC-UHFFFAOYSA-N
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Description

3,3’-Dibromobenzidine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two bromine atoms attached to the benzidine structure. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dibromobenzidine can be synthesized through the bromination of benzidine. The process involves the reaction of benzidine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of 3,3’-dibromobenzidine involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dibromobenzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of 3,3’-dibromobenzidine can lead to the formation of corresponding amines.

    Substitution: The bromine atoms in 3,3’-dibromobenzidine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzidine derivatives.

Scientific Research Applications

3,3’-Dibromobenzidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is employed in the study of mutagenicity and carcinogenicity.

    Medicine: Research on 3,3’-dibromobenzidine contributes to understanding its potential effects on human health.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-dibromobenzidine involves its interaction with cellular components. The compound can form reactive intermediates that interact with DNA, leading to mutagenic and carcinogenic effects. The molecular targets include nucleophilic sites in DNA, proteins, and other cellular macromolecules. The pathways involved in its action include oxidative stress and DNA damage response mechanisms.

Comparison with Similar Compounds

  • 3,3’-Dichlorobenzidine
  • 3,3’-Difluorobenzidine
  • 3,3’-Dimethoxybenzidine

Comparison: 3,3’-Dibromobenzidine is unique due to the presence of bromine atoms, which influence its reactivity and biological activity. Compared to 3,3’-dichlorobenzidine and 3,3’-difluorobenzidine, the bromine atoms confer different electronic and steric effects, leading to variations in chemical behavior and toxicity. The compound’s mutagenic and carcinogenic potential is also distinct, making it a valuable subject of study in toxicology and environmental chemistry.

Properties

IUPAC Name

4-(4-amino-3-bromophenyl)-2-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUSZGIKGARVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036863
Record name 3,3'-Dibromobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34237-98-4
Record name 3,3′-Dibromobenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34237-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dibromobenzidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034237984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dibromobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DIBROMOBENZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C522AO7HJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,3'-dibromobenzidine exert its mutagenic effect, and what are the downstream consequences?

A1: While the exact mechanism of action isn't fully elucidated in the provided research [], this compound acts as a direct-acting mutagen in Salmonella typhimurium strain TA98. This suggests that it can directly interact with and alter DNA structure, potentially leading to mutations. The research shows that this compound's mutagenicity is further enhanced by metabolic activation with hamster hepatic S-9, indicating that metabolic products also contribute to its mutagenic potential []. These mutations can have various downstream consequences, including disrupting normal cell function and potentially contributing to the development of cancer.

Q2: How does the structure of this compound compare to other halogenated benzidines in terms of mutagenicity?

A2: The research directly compares the mutagenicity of this compound to 3,3'-difluorobenzidine and 3,3'-dichlorobenzidine using the Salmonella typhimurium assay []. The study found the following order of mutagenicity: 3,3’-dichlorobenzidine ≈ 3,3’-dibromobenzidine > 3,3’-difluorobenzidine > benzidine. This suggests that the type of halogen at the 3,3' positions of benzidine influences its mutagenic potency, with chlorine and bromine substitutions resulting in higher mutagenicity than fluorine in this specific assay [].

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